8-Bromoquinoline-4-carboxylic acid
Overview
Description
8-Bromoquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinoline-4-carboxylic acid typically involves the bromination of quinoline-4-carboxylic acid. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . Another method involves the use of enaminone as a replacement for 1,3-dicarbinols to improve yield and practicality .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are utilized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Bromoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Electrophilic and Nucleophilic Substitution: Due to the presence of the bromine atom and the carboxylic acid group, the compound can participate in both electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.
Nucleophilic Substitution: Reagents like sodium azide or other nucleophiles.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
8-Bromoquinoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-Bromoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways .
Comparison with Similar Compounds
2-Substituted Quinoline-4-carboxylic Acids: These compounds have similar structures but different substituents at the 2nd position, affecting their biological activities.
2,6-Disubstituted Quinoline-4-carboxylic Acids: These derivatives have additional substituents at the 6th position, which can enhance their antiviral and antibacterial properties.
Uniqueness: 8-Bromoquinoline-4-carboxylic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .
Biological Activity
8-Bromoquinoline-4-carboxylic acid (8-BQCA) is a derivative of quinoline characterized by a bromine atom at the 8-position and a carboxylic acid group at the 4-position. Its molecular formula is C₁₀H₆BrNO₂, with a molecular weight of 252.06 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The synthesis of 8-BQCA can be achieved through various methods, including the cyclization of starting materials such as 4-aminobenzoic acid and 2,4-dibromophenylacetaldehyde. The compound can undergo electrophilic and nucleophilic substitution reactions due to its functional groups, allowing for further derivatization to enhance biological activity.
Antimicrobial Activity
Research indicates that 8-BQCA exhibits significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown its effectiveness against pathogens such as Staphylococcus aureus and certain fungi, suggesting its potential as a therapeutic agent in treating infections.
Table 1: Antimicrobial Activity of this compound
Microorganism | Activity (Minimum Inhibitory Concentration, MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anticancer Potential
In addition to its antimicrobial properties, 8-BQCA has shown promise as an anticancer agent. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, it has been reported to inhibit lactate dehydrogenase (LDH), an enzyme crucial for cancer metabolism .
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxic effects of 8-BQCA on various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The results indicated that 8-BQCA had IC50 values ranging from 10 to 20 µM, demonstrating moderate efficacy in inhibiting cell growth compared to standard chemotherapeutics .
The mechanism by which 8-BQCA exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activities and disrupt cellular processes associated with disease states. For instance, its ability to inhibit LDH suggests a role in altering metabolic pathways critical for cancer cell survival.
Comparative Studies
Comparative studies between 8-BQCA and other quinoline derivatives have highlighted its unique structural features that confer distinct biological activities. For example, derivatives with varying substituents at the 2-position of the quinoline ring often exhibit enhanced antibacterial or antiviral properties compared to 8-BQCA itself .
Table 2: Comparison of Biological Activities Among Quinoline Derivatives
Compound | Antimicrobial Activity (MIC) | Anticancer IC50 (µM) |
---|---|---|
This compound | Varies by strain | 10 - 20 |
Quinoline-2-carboxylic acid | Lower than 8-BQCA | Higher than 20 |
Brominated Quinoline Derivative | Higher than 8-BQCA | Lower than 10 |
Properties
IUPAC Name |
8-bromoquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEBPQHZLBSIJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593555 | |
Record name | 8-Bromoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121490-67-3 | |
Record name | 8-Bromoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromoquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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